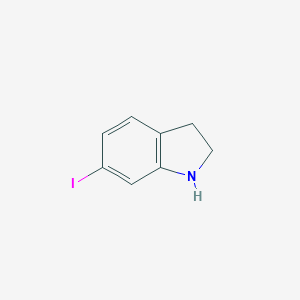

6-Iodoindoline

Descripción

Historical Context and Significance of the Indoline Heterocycle in Chemical Synthesis

The history of indole, the aromatic parent compound of indoline, dates back to the mid-19th century. It was first isolated in 1866 by German chemist Kuno Fritz through the distillation of tryptophan. fishersci.pt The complete understanding of its chemical structure, characterized by a fused benzene and pyrrole ring system, emerged in the late 19th century, sparking considerable interest in organic chemistry due to its distinctive properties. fishersci.pt

A pivotal development in indole synthesis was the Fischer Indole Synthesis, established in 1883 by Emil Fischer. This groundbreaking method provided a direct route for constructing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. fishersci.ptcenmed.comwikipedia.org This approach laid the foundation for synthesizing numerous complex indole derivatives, highlighting its enduring significance in synthetic organic chemistry. cenmed.com

Throughout the 20th century, the exploration and utilization of indole chemistry expanded rapidly. Indole and its derivatives are ubiquitous in nature, serving as structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. fishersci.ptcenmed.com For instance, indole is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid, and a precursor for indole-3-acetic acid (IAA), a major plant hormone. fishersci.pt Interest in indole chemistry experienced a revitalization in the 1930s upon the discovery that the indole nucleus is present in many important alkaloids, known as indole alkaloids. wikipedia.org Modern synthetic methodologies continue to advance, incorporating catalytic systems and C-H activation/functionalization approaches to achieve unprecedented efficiency and selectivity in constructing complex indole architectures. cenmed.com Indoline, specifically, is recognized as an important structural motif found in numerous biologically active compounds of both natural and synthetic origin.

Importance of Regioselective Functionalization in Indoline Chemistry

Regioselective functionalization of indoles and indolines is a critical challenge in synthetic chemistry due to the presence of multiple reactive sites within their bicyclic structure. The ability to selectively introduce functional groups at specific positions of the indoline ring is paramount, as the position of functionalization can significantly impact the biological and chemical properties of the resulting compounds.

The C-2 and C-3 positions of the indole/indoline ring are particularly important for functionalization, enabling the creation of diverse derivatives crucial for medicinal chemistry. cenmed.com However, the benzene ring of indole also possesses four other C-H bonds (at positions C4, C5, C6, and C7) that can be functionalized. The quasi-equivalent reactivity of these C-H bonds makes their regioselective functionalization particularly difficult.

Recent advancements in synthetic chemistry have focused on developing strategies to achieve precise regiocontrol. Transition-metal-catalyzed C-H functionalization reactions have emerged as appealing approaches for molecular modification, but they necessitate efficient regiocontrol due to the presence of multiple reactive C-H bonds in the substrates. Common strategies employed to achieve this include the use of directing groups (DGs) for ortho-functionalization and template strategies for remote functionalization. Ligand development in transition-metal-catalyzed C-H functionalization has also proven to be a promising strategy for achieving regiocontrol. For example, regioselective C4 functionalization of indoles, which is inherently challenging due to the differing nucleophilic reactivities of the azine and pyrrole rings, has been achieved through the strategic use of directing groups. Similarly, regioselective C7 arylation has been accomplished with the assistance of oxygen coordination. While functionalization at the C3 position is extensively studied, functionalization at the C6 position is comparatively rare.

Overview of 6-Iodoindoline as a Key Synthetic Intermediate

This compound (PubChem CID: 11615696) is a significant halogenated indoline derivative that serves as a key synthetic intermediate in organic chemistry. Its utility stems from the presence of the iodine atom at the C6 position, which can be leveraged in various cross-coupling reactions and other transformations.

One notable synthetic route to this compound involves the reduction of 6-iodo-1H-indole (PubChem CID: 10999215) using reagents such as sodium borohydride in acetic acid. This transformation highlights the interconvertibility between indole and indoline scaffolds and provides a pathway to introduce the saturated five-membered ring while retaining the valuable iodine functionality.

This compound and its derivatives are employed as precursors in the synthesis of more complex molecular architectures. For instance, N-TIPS-6-iodoindoline has been utilized in Sonogashira alkynylations, a powerful carbon-carbon bond-forming reaction, to introduce alkyne functionalities. Furthermore, this compound has served as a building block in the synthesis of polycyclic systems, such as the cyclopenta[f]indole core, demonstrating its versatility in constructing intricate molecular frameworks. Its role as a key intermediate underscores its importance in facilitating the construction of diverse indole and indoline-based compounds with potential applications in various fields of chemical research.

Propiedades

IUPAC Name |

6-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCBZEKELZUOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115666-46-1 | |

| Record name | 6-Iodoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Elucidation of 6-iodoindoline

Functionalization of the Indoline Nitrogen and Benzene Ring

The indoline scaffold provides two primary sites for chemical modification: the nucleophilic nitrogen atom within the saturated pyrroline ring and the aromatic benzene ring, particularly at the C6 position bearing the iodine substituent.

Functionalization of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key site for functionalization, enabling the synthesis of a variety of N-substituted derivatives. This nitrogen is nucleophilic and can participate in reactions such as N-alkylation and N-acylation. N-protection strategies are also commonly employed to facilitate reactions at other positions of the molecule or to modify the electronic properties of the indoline core. For instance, the formation of N-Tosyl-6-iodoindoline exemplifies the functionalization of the indoline nitrogen with a tosyl group, which typically serves as a protecting group or an activating group for further transformations.

Functionalization of the Benzene Ring

The benzene ring of 6-Iodoindoline offers opportunities for functionalization, primarily driven by the presence of the iodine atom at the C6 position. Aryl iodides are well-known substrates in transition-metal-catalyzed cross-coupling reactions, such as Heck, Sonogashira, and Suzuki reactions, which enable the formation of new carbon-carbon bonds. While specific examples for this compound in these reactions are not extensively detailed in readily available literature, the C6 iodine is a suitable handle for such transformations.

A notable example of benzene ring functionalization involving this compound is its participation in organometallic reactions. N-Tosyl-6-iodoindoline has been shown to undergo smooth iodine/magnesium exchange, followed by subsequent Grignard coupling. This sequence allows for the introduction of various carbon-based substituents at the C6 position.

Furthermore, related iodinated indoline derivatives have demonstrated reactivity on the benzene ring through benzyne-mediated cyclization/functionalization protocols. For example, a 4-iodoindoline derivative was utilized in a benzyne-mediated process where the 7-position of the indoline product could be functionalized with various halogen groups (Br, Cl, I) by terminating the reaction with appropriate electrophiles. This highlights the potential for diverse functionalization patterns on the indoline benzene ring, even if specific conditions for this compound are not explicitly documented for all methodologies.

The reactivity at the C6 position due to the iodine substituent is summarized in the table below, focusing on the demonstrated Grignard coupling:

Table 1: Functionalization of this compound at the Benzene Ring (C6)

| Substrate | Reaction Type | Reagent/Conditions | Product Type (C6 functionalization) | Reference |

| N-Tosyl-6-Iodoindoline | Iodine/Magnesium Exchange | iPrMgCl in THF (implied) | N/A (intermediate) | |

| N-Tosyl-6-Iodoindoline | Grignard Coupling | Tetrameth (implied Grignard reagent) | C6-substituted Indoline |

Reaction Mechanisms and Intermediates (e.g., ionic vs. radical pathways)

Organic reactions involving this compound, or indolines in general, can proceed through various mechanistic pathways, broadly categorized as ionic (polar) or radical. The specific mechanism depends heavily on the reagents, reaction conditions, and the inherent electronic properties of the indoline system.

Ionic Pathways

Ionic reactions, also known as polar reactions, involve the heterolytic cleavage of bonds, where electrons move in pairs, leading to the formation of charged intermediates such as carbocations, carbanions, or other electrophilic and nucleophilic species. These reactions typically occur in liquid solutions, with solvent molecules often assisting in the stabilization of charged intermediates.

The Grignard coupling reaction observed with N-Tosyl-6-iodoindoline proceeds via an ionic mechanism. The initial iodine/magnesium exchange forms an organomagnesium intermediate (a Grignard reagent), which is a strong nucleophile. This nucleophilic Grignard reagent then attacks an electrophilic carbon center (e.g., in a ketone or aldehyde), forming a new carbon-carbon bond and proceeding through charged intermediates.

Another example of an ionic pathway in indoline chemistry is the benzyne-mediated cyclization/functionalization protocol. In this mechanism, a strong base deprotonates an ortho-halo aminoethylbenzene precursor, generating a highly reactive benzyne intermediate through β-elimination of a hydrogen halide. Subsequent intramolecular nucleophilic addition of an amide anion to the benzyne, followed by trapping of the resulting sp² metal species with an electrophile, leads to the formation of functionalized indoline products. This process involves distinct charged intermediates and electron pair movements.

Radical Pathways

Radical reactions involve the homolytic cleavage of bonds, where each atom retains one electron from the broken bond, resulting in the formation of neutral, highly reactive radical intermediates that possess an unpaired electron. These reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps.

While direct, detailed examples of radical pathways specifically for this compound are less documented, radical cyclizations are a known class of reactions in the broader indoline and indolinone chemistry. For instance, radical cyclization of N-allyl-7-bromo-3a-methyl-hexahydroindolinone systems has been studied, demonstrating that such processes can lead to the formation of six-membered rings through 6-endo-trig ring closure or rearrangement of intermediate methylene-cyclopentyl radicals. The reactivity of the C-I bond in aryl iodides can also be leveraged in radical processes, as the C-I bond is relatively weak and can undergo homolytic cleavage to generate aryl radicals under appropriate conditions (e.g., with radical initiators). These aryl radicals could then participate in subsequent radical additions or substitutions.

Table 2: Comparison of Ionic and Radical Reaction Characteristics

| Characteristic | Ionic (Polar) Reactions | Radical Reactions |

| Bond Cleavage | Heterolytic (unequal electron distribution) | Homolytic (equal electron distribution) |

| Electron Movement | Electron pairs | Single electrons (half-headed arrows) |

| Intermediates | Charged species (carbocations, carbanions) | Neutral, highly reactive radicals (unpaired electron) |

| Examples (Indoline context) | Grignard coupling, Benzyne-mediated reactions | Radical cyclizations (for indolinones) |

Investigations into the Biological Relevance of 6-iodoindoline Derivatives

Molecular Target Identification and Ligand-Receptor Interactions

Other Protein Binding Investigations

The biological relevance of 6-Iodoindoline derivatives, particularly this compound itself, has been explored through investigations into their interactions with various protein targets. One notable study utilized in silico screening to examine the binding patterns of indole-based iodine-fluorine compounds, including this compound, with the glutamate-gated chloride channel (GluCl). researchgate.net

Molecular docking studies revealed that this compound forms hydrogen bonds with the hydrophobic Leucine 218 (Leu 218) residue within the GluCl protein. This interaction results in a calculated binding energy score of -5.33 kcal/mol. researchgate.net This finding suggests a potential mechanism by which this compound could exert biological effects through direct interaction with this specific ion channel.

The binding characteristics are summarized in the table below:

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Residue Interactions | Interaction Type |

| This compound | GluCl | -5.33 | Leu 218 | Hydrogen bonds |

Structure-Activity Relationship (SAR) Studies of Iodoindoline Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications influence the biological activity of compounds. While comprehensive SAR studies focusing exclusively on this compound derivatives are not extensively detailed in the current literature, broader investigations into indole and related indoline scaffolds provide insights into the impact of halogen substituents on biological activity.

General SAR analyses of indole derivatives have frequently highlighted the significant role of halogenation in modulating their therapeutic potential. For instance, the presence of halogen substituents, including iodine, on the indole core has been observed to influence various biological activities, such as nematicidal effects. researchgate.net Studies on other indole derivatives have indicated that halogen substituents can be crucial for activity. jetir.org For example, in some acetamide derivatives of oxindole, halogen substituents were found to play a key role in their activity. nih.gov Similarly, aryl and aryl halide substitutions on the indole ring have been shown to enhance activity in certain contexts. nih.gov

Computational and Theoretical Approaches in 6-iodoindoline Research

Quantum Chemical Calculations (e.g., DFT Studies) for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to elucidate the structural and electronic properties of chemical compounds. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. This approach allows for the prediction of various molecular parameters, such as bond lengths, bond angles, vibrational frequencies, and electronic distributions, including Frontier Molecular Orbitals (HOMO and LUMO) and molecular electrostatic potential maps. sigmaaldrich.comnih.gov

While specific, detailed DFT studies focusing solely on the structural and electronic properties of 6-Iodoindoline are not extensively documented in the readily available literature, the methodologies applied to similar halogenated indole derivatives provide a strong indication of the types of insights that can be gained. For instance, DFT calculations have been performed on 5-iodoindole to determine its structural, vibrational, thermodynamic, electronic, and nonlinear optical properties. sigmaaldrich.combioregistry.iofishersci.fi These studies often utilize the Becke-3-Lee-Yang-Parr (B3LYP) functional with various basis sets, such as DGDZVP, LANL2DZ, and 6-311++G(d,p), to achieve good agreement between theoretical and experimental data for parameters like bond lengths and bond angles. sigmaaldrich.combioregistry.io Such quantum chemical approaches are equally applicable to this compound, offering the potential to accurately characterize its optimized geometry, charge distribution, and reactivity profiles, which are fundamental for understanding its chemical behavior and potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iodoindoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes statistical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. This method is crucial in drug discovery for predicting unknown molecular properties and optimizing compound design.

This compound has been included in QSAR models, indicating its relevance within datasets used to predict various activities of indole derivatives. For example, this compound was part of a training set in QSAR models built on a collection of 73 indole derivatives for activity prediction. Although the specific activity being predicted for this compound in this context is not detailed, its inclusion demonstrates its utility as a structural component in such predictive models. QSAR studies typically involve calculating molecular descriptors that characterize the compound's structural, electronic, and physicochemical features, which are then correlated with observed activities using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. These models can provide insights into which structural features are critical for a specific biological effect, guiding the rational design of more potent or selective derivatives.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking simulations are computational methods used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein, and to estimate the strength of the binding. This technique is a cornerstone of structure-based drug design for identifying potential hit candidates.

In the context of this compound, molecular docking simulations have been performed to assess its binding capabilities with specific biological targets. Notably, this compound was subjected to in silico screening against the glutamate-gated chloride channel (GluCl). In this study, this compound demonstrated a binding energy score of -5.33 kcal/mol and was observed to form hydrogen bonds with the hydrophobic Leu 218 residue within the GluCl binding site. For comparison, another related compound, 7-fluoro-5-iodoindole, also showed binding to GluCl with a binding energy score of -5.15 kcal/mol, interacting with the polar Ser 260 residue. These findings highlight the potential of this compound and its derivatives as ligands for ion channels, which are important drug targets.

Table 1: Molecular Docking Results for this compound and Related Compounds with GluCl

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residue(s) |

| This compound | GluCl | -5.33 | Leu 218 (hydrophobic) |

| 7-Fluoro-5-iodoindole | GluCl | -5.15 | Ser 260 (polar) |

Mechanistic Computational Studies of Reactions Involving this compound

Mechanistic computational studies employ quantum chemical calculations and molecular dynamics simulations to elucidate the detailed pathways and energy profiles of chemical reactions. These studies aim to identify transition states, intermediates, and the energetic barriers involved in a reaction, providing a deeper understanding of its kinetics and selectivity.

While specific mechanistic computational studies directly involving this compound as a reactant or product are not prominently featured in the current literature search, computational methods have been extensively applied to understand the reaction mechanisms of related indole and other organic compounds. For example, DFT has been used to investigate the polymerization mechanisms of indole, fishersci.fi the direct bromination of substituted indoles, and various transition metal-catalyzed reactions involving indole derivatives. These studies often explore factors such as regioselectivity, stereoselectivity, and the role of catalysts or solvents. The principles and computational tools (e.g., potential energy surface mapping, intrinsic reaction coordinate calculations) used in these studies could be readily applied to investigate the reaction mechanisms of this compound, for instance, in electrophilic aromatic substitutions, functionalization reactions, or transformations involving the indoline nitrogen or saturated ring.

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are computational strategies used to accelerate the discovery of new compounds with desired properties, particularly in drug discovery. Virtual screening involves computationally searching large databases of real or virtual molecules to identify potential hits, while virtual library design focuses on creating novel compound collections based on specific scaffolds or reaction schemes.

This compound has been part of in silico screening efforts, as demonstrated by its inclusion in a study involving "indole based iodine-fluorine compounds" for molecular docking against the glutamate-gated chloride channel (GluCl). This indicates that the this compound scaffold is considered a relevant starting point or component for designing and screening potential bioactive molecules. Virtual library design often leverages the concept of a common core structure (scaffold) and systematically varies substituents to generate a combinatorial library of virtual molecules. This approach allows researchers to explore vast chemical spaces efficiently and prioritize compounds for synthesis and experimental testing. The indoline scaffold, with its inherent structural diversity and potential for various functionalizations, makes it a suitable candidate for such virtual library design and subsequent in silico screening campaigns aimed at identifying compounds with specific biological activities.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize 6-Iodoindoline while ensuring reproducibility and safety?

- Methodological Answer : Begin by reviewing established protocols for indoline derivatives, adapting iodination methods (e.g., electrophilic substitution) with rigorous control of reaction conditions (temperature, solvent purity, stoichiometry). Include safety measures outlined in chemical safety data sheets, such as using fume hoods and personal protective equipment (PPE) when handling iodine reagents . Validate reproducibility by repeating syntheses ≥3 times, documenting deviations, and cross-referencing spectral data (NMR, IR) with literature. Pre-plan milestones and risk assessments to align with Good Research Practices .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and isotopic patterns.

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regioselectivity.

- Elemental Analysis : Quantify iodine content to assess reaction efficiency.

Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines for indoline derivatives, including proper waste disposal, spill containment, and emergency protocols (e.g., CHEMTREC contacts). Conduct risk assessments for toxicity and environmental impact, and document safety training for all personnel .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during this compound characterization?

- Methodological Answer : Apply a systematic contradiction analysis framework:

- Identify Discrepancies : Compare observed NMR/MS data with theoretical predictions or prior studies.

- Root-Cause Analysis : Test hypotheses (e.g., solvent effects, tautomerism, impurities) through controlled experiments (e.g., variable-temperature NMR).

- Statistical Validation : Use error propagation models and confidence intervals to quantify uncertainties in spectral interpretations .

Q. How can mechanistic studies of this compound’s reactivity be optimized using computational and experimental hybrid approaches?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map reaction pathways (e.g., iodination kinetics, transition states).

- Kinetic Isotope Effects (KIE) : Experimentally measure KIEs to validate computational predictions.

- In Situ Monitoring : Use techniques like UV-Vis or Raman spectroscopy to track intermediate formation.

Q. What methodologies are recommended for analyzing the stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated degradation studies:

- Stress Testing : Expose the compound to heat, light, and humidity, monitoring decomposition via HPLC-MS.

- Kinetic Profiling : Use Arrhenius equations to predict shelf-life under standard storage conditions.

- Degradation Pathway Elucidation : Isolate and characterize degradation products to propose mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.